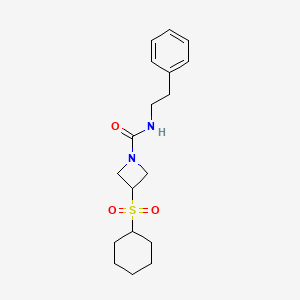![molecular formula C15H21N5O3 B2400996 1-(2-hidroxietil)-5-(2-(4-metilpiperidin-1-il)-2-oxoetil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona CAS No. 899971-23-4](/img/structure/B2400996.png)
1-(2-hidroxietil)-5-(2-(4-metilpiperidin-1-il)-2-oxoetil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolopyrimidinone family. These compounds have significant pharmacological importance due to their varied biological activities.
Aplicaciones Científicas De Investigación
This compound has found applications in several areas of scientific research:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules, often serving as a key building block in medicinal chemistry.
Biology: : Studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: : Investigated for its pharmacological potential, including anti-inflammatory, antiviral, or anticancer activities.
Industry: : Used in the development of new materials or chemical processes, owing to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic routes and reaction conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the pyrazolopyrimidinone core, which is then further modified to introduce the hydroxyethyl and methylpiperidinyl groups.
For example, starting with a suitable pyrazole derivative, one might use a cyclization reaction to form the pyrazolopyrimidinone core. Subsequently, through targeted substitution reactions, the hydroxyethyl and methylpiperidinyl groups are introduced under controlled conditions, often involving specific catalysts or reagents.
Industrial production methods: : In industrial settings, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of flow chemistry techniques, high-throughput screening of catalysts, and stringent purification protocols to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: : It can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: : The keto group in the compound can be reduced to form alcohol derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially at the hydroxyethyl and methylpiperidinyl groups.
Common reagents and conditions
Oxidizing agents: : For oxidation reactions, common reagents like hydrogen peroxide or potassium permanganate might be used.
Reducing agents: : Sodium borohydride or lithium aluminum hydride could be employed for reduction reactions.
Substitution reactions: : These might involve reagents like alkyl halides or acyl chlorides under conditions such as heating or using specific catalysts.
Major products: : Depending on the reaction, major products could include oxidized derivatives, reduced alcohol forms, or substituted analogs with varying functional groups.
Mecanismo De Acción
Molecular targets: : The specific mechanism by which this compound exerts its effects can vary based on its application. For example, in medicinal contexts, it might target specific enzymes or receptors.
Pathways involved: : The pathways could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar compounds: : Related compounds might include other pyrazolopyrimidinones with different substituents, such as 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolopyrimidin-3(4H)-one.
Uniqueness: : The uniqueness of this compound lies in its specific substituents—hydroxyethyl and methylpiperidinyl—which impart distinct chemical and biological properties compared to other members of the pyrazolopyrimidinone family.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-11-2-4-18(5-3-11)13(22)9-19-10-16-14-12(15(19)23)8-17-20(14)6-7-21/h8,10-11,21H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGOMBANBEELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2400917.png)
![N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
![8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B2400924.png)
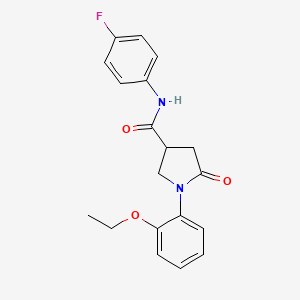
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)
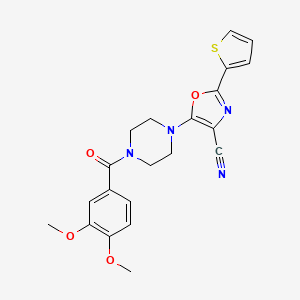
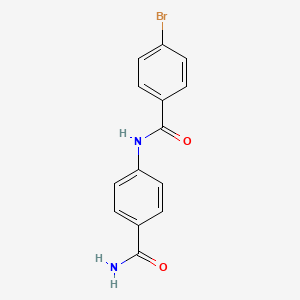
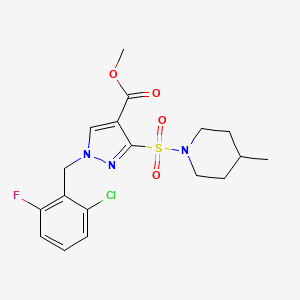
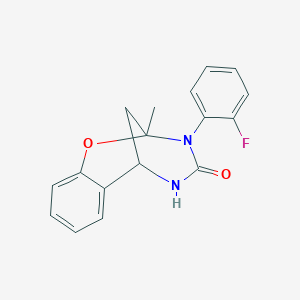
![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)
